molecular formula C8H6N4O2 B102452 1,1'-Oxalyldiimidazole CAS No. 18637-83-7

1,1'-Oxalyldiimidazole

Cat. No.: B102452
CAS No.: 18637-83-7
M. Wt: 190.16 g/mol
InChI Key: ONRNRVLJHFFBJG-UHFFFAOYSA-N
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Description

1,1’-Oxalyldiimidazole: is a chemical compound with the molecular formula C8H6N4O2 oxalic acid diimidazolide . This compound is characterized by its light yellow to brown crystalline appearance and is primarily used in organic synthesis as a coupling reagent. It is particularly valued for its ability to facilitate the formation of amides, esters, and other derivatives of carboxylic acids.

Biochemical Analysis

Biochemical Properties

1,1’-Oxalyldiimidazole has been utilized in the development of a highly sensitive biosensor for quantifying acetylcholine . This biosensor uses a flow injection analysis system with 1,1’-Oxalyldiimidazole chemiluminescence detection . The compound interacts with enzymes such as acetylcholinesterase, choline oxidase, and horseradish peroxidase in this system .

Cellular Effects

The effects of 1,1’-Oxalyldiimidazole on cells are primarily observed through its role in the aforementioned biosensor system. The compound’s interaction with enzymes leads to a series of reactions that produce a chemiluminescent signal proportional to the concentration of acetylcholine, a key neurotransmitter, in the sample .

Molecular Mechanism

The molecular mechanism of 1,1’-Oxalyldiimidazole involves its role in the chemiluminescent detection system. The compound is part of a reaction cascade that ultimately leads to the production of light, which can be measured to determine the concentration of acetylcholine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1’-Oxalyldiimidazole can be observed over time through the use of the biosensor system. The chemiluminescent signal produced in the presence of acetylcholine provides a real-time measure of the neurotransmitter’s concentration .

Metabolic Pathways

Its role in the chemiluminescent detection system suggests that it may interact with enzymes involved in the metabolism of acetylcholine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Oxalyldiimidazole can be synthesized through the reaction of oxalyl chloride with imidazole . The reaction typically takes place in an inert solvent such as acetonitrile . The process involves cooling a solution of N-protected α-amino acid in acetonitrile to 10°C and then adding 1,1’-oxalyldiimidazole while maintaining the temperature below 15°C. The mixture is stirred for one hour at 15-20°C .

Industrial Production Methods: Industrial production of 1,1’-oxalyldiimidazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually stored under inert gas conditions to prevent degradation.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Oxalyldiimidazole primarily undergoes carbonylation reactions. It is used as a coupling reagent to form amides, esters, and thioesters from carboxylic acids .

Common Reagents and Conditions:

    Reagents: Oxalyl chloride, imidazole, acetonitrile.

    Conditions: Reactions are typically carried out at low temperatures (10-20°C) to maintain stability and prevent decomposition.

Major Products:

    Amides: Formed through the reaction with amines.

    Esters: Formed through the reaction with alcohols.

    Thioesters: Formed through the reaction with thiols.

Scientific Research Applications

1,1’-Oxalyldiimidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1,1’-Carbonyldiimidazole: Another coupling reagent used for similar purposes but with different reactivity and stability profiles.

    1,1’-Thiocarbonyldiimidazole: Used for the formation of thiocarbonyl compounds.

Uniqueness: 1,1’-Oxalyldiimidazole is unique due to its ability to form stable acylimidazole intermediates, which are highly reactive and facilitate efficient coupling reactions under mild conditions. This makes it particularly valuable in the synthesis of sensitive molecules and intermediates .

Properties

IUPAC Name

1,2-di(imidazol-1-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-7(11-3-1-9-5-11)8(14)12-4-2-10-6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRNRVLJHFFBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)C(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171887
Record name 1H-Imidazole, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18637-83-7
Record name 1H-Imidazole, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018637837
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Record name 18637-83-7
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Record name 1H-Imidazole, 1,1'-(1,2-dioxo-1,2-ethanediyl)bis-
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Record name 1,1'-Oxalyldiimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1,1'-Oxalyldiimidazole (ODI) acts as a reagent, facilitating the degradation of 3-aryl-2-hydroxyiminopropionic acids into the corresponding arylacetonitriles under essentially neutral conditions. [] This reaction likely proceeds through a cyclic intermediate involving the carboxylic acid and imidazole moieties of ODI.

A: this compound has the molecular formula C6H4N4O2 and a molecular weight of 164.12 g/mol. []

A: Researchers have used UV absorbance spectroscopy and 13C-NMR spectroscopy to confirm the identity of ODI formed during reactions. [, ] Additionally, IR and ESR spectroscopy have been employed to characterize ODI-containing metal complexes. [, ]

A: Studies indicate that polymeric bottles are more suitable for storing ODI than glass containers. [] This suggests that interactions with the glass surface may promote ODI degradation.

A: this compound (ODI) is a key intermediate in peroxyoxalate chemiluminescence (PO-CL) reactions. It's formed through the reaction of aryl oxalates like bis(2,4,6-trichlorophenyl) oxalate (TCPO) with imidazole. ODI then reacts with hydrogen peroxide to generate high-energy intermediates capable of exciting fluorophores, resulting in light emission. [, , , , , ]

A: While imidazole catalyzes the formation of ODI from aryl oxalates, it also promotes ODI degradation. Adding an excess of aryl oxalate acts as an "imidazole sponge," hindering the imidazole-catalyzed degradation and improving ODI stability in PO-CL reactions. []

A: Research suggests that ODI exhibits approximately ten times greater sensitivity than TCPO as a chemiluminescent reagent for hydrogen peroxide detection. []

A: Yes, this compound has been successfully employed in aqueous solutions for analytical applications like the determination of hydrogen peroxide and the coupling of immobilized enzyme reactors with chemiluminescence detection in flow injection analysis and liquid chromatography. [, ]

A: this compound has proven valuable for developing chemiluminescent enzyme immunoassays (CLEIAs). Researchers have explored its use in CLEIAs for quantifying various analytes, including melamine in milk and alkaline phosphatase in raw milk. [, ]

ANone: While computational studies specifically focused on ODI are limited in the provided research, computational chemistry and modeling could contribute to a deeper understanding of its reactivity, reaction mechanisms, and interactions with other molecules.

A: Research highlights the importance of storage conditions and vessel material on ODI's stability. [] Formulation strategies to further enhance its stability in solution, particularly for analytical applications, could be beneficial.

ANone: The provided research primarily focuses on ODI's applications in organic synthesis and analytical chemistry. Therefore, information regarding its pharmacological properties, toxicity, and other aspects related to drug development is not discussed.

A: ODI's use in developing biosensors for detecting analytes like glucose and tumor markers highlights its potential in bridging chemistry and biology. [, ] Further exploration of such interdisciplinary applications could lead to novel diagnostic and sensing technologies.

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